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Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass

spectrometry (EI-MS) fragmentation of 4-nonanone (C₉H₁₈O). This document details the

primary fragmentation pathways, presents quantitative data from spectral analysis, and outlines

the typical experimental protocols for such analyses. The information herein is intended to aid

researchers in the identification and characterization of this and similar aliphatic ketones.

Introduction to the Mass Spectrometry of Ketones
Electron ionization mass spectrometry is a powerful analytical technique used to determine the

molecular weight and elucidate the structure of organic compounds. When a molecule is

introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to

the formation of a molecular ion (M⁺•). This molecular ion is often energetically unstable and

undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these

fragments is characteristic of the original molecule's structure.

For aliphatic ketones like 4-nonanone, the fragmentation is primarily governed by two major

pathways: α-cleavage and the McLafferty rearrangement. These pathways are driven by the

presence of the carbonyl group, which influences the distribution of charge and the stability of

the resulting fragments.
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While specific experimental parameters can vary between instruments and laboratories, the

mass spectrum of 4-nonanone is typically obtained using a gas chromatograph coupled to a

mass spectrometer (GC-MS) with an electron ionization source.

A. Sample Introduction: 4-Nonanone, being a volatile liquid, is typically introduced into the

mass spectrometer via a gas chromatograph. This allows for the separation of the analyte from

any impurities before it enters the ionization source.

B. Ionization: Electron Ionization (EI) is the standard method for the analysis of volatile,

thermally stable compounds like 4-nonanone. The sample molecules are bombarded with a

beam of electrons, typically with an energy of 70 eV. This energy is sufficient to cause

ionization and induce characteristic fragmentation.

C. Mass Analysis: The resulting ions are then accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer. The

detector then records the abundance of each ion. The mass spectrum of 4-nonanone
presented in this guide was obtained using a HITACHI RMU-6M instrument.[1]

Mass Spectrum of 4-Nonanone
The electron ionization mass spectrum of 4-nonanone is characterized by a series of fragment

ions that provide a clear fingerprint for its identification. The molecular ion peak (M⁺•) is

observed at m/z 142, consistent with its molecular weight.[2]

Quantitative Data Presentation
The table below summarizes the major ions observed in the mass spectrum of 4-nonanone,

along with their relative intensities. The base peak, the most abundant ion, is assigned a

relative intensity of 100.
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m/z Relative Intensity (%) Proposed Fragment Ion

27 18.3 [C₂H₃]⁺

29 27.6 [C₂H₅]⁺

41 38.8 [C₃H₅]⁺

43 100.0 [CH₃CH₂CO]⁺

57 30.6 [C₄H₉]⁺

58 42.9
[C₃H₆O]⁺• (McLafferty

rearrangement)

71 59.2 [CH₃(CH₂)₄CO]⁺

86 24.5
[C₄H₈O]⁺• (McLafferty

rearrangement)

99 44.9 [M - C₃H₇]⁺

113 5.1 [M - C₂H₅]⁺

142 2.0 [C₉H₁₈O]⁺• (Molecular Ion)

Data sourced from the NIST WebBook.[2]

Core Fragmentation Pathways
The fragmentation of 4-nonanone is dominated by α-cleavage and the McLafferty

rearrangement, leading to the formation of the characteristic ions listed in the table above.

Alpha (α)-Cleavage
α-cleavage is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This is a

highly favorable fragmentation pathway for ketones as it leads to the formation of a resonance-

stabilized acylium ion. In the case of 4-nonanone, there are two possible α-cleavage sites,

leading to the loss of either a propyl radical (•C₃H₇) or a pentyl radical (•C₅H₁₁).

The loss of the larger alkyl group is generally more favorable. However, in 4-nonanone, the

cleavage resulting in the propylacylium ion ([CH₃CH₂CO]⁺) at m/z 43 is the most prominent
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fragmentation, making it the base peak in the spectrum. The other α-cleavage, involving the

loss of a propyl radical, results in the pentanoylium ion at m/z 99.

α-Cleavage Pathways

Loss of Pentyl Radical

Loss of Propyl Radical

[CH₃(CH₂)₄COCH₂CH₂CH₃]⁺•
m/z 142

[CH₃CH₂CO]⁺
m/z 43 (Base Peak)

 - •C₅H₁₁

[CH₃(CH₂)₄CO]⁺
m/z 99 - •C₃H₇

Click to download full resolution via product page

Caption: α-Cleavage of the 4-nonanone molecular ion.

McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that

possess a γ-hydrogen atom. This process involves the transfer of a hydrogen atom from the γ-

carbon to the carbonyl oxygen via a six-membered ring transition state, followed by the

cleavage of the β-carbon-carbon bond.

4-Nonanone has two alkyl chains attached to the carbonyl group, both of which have γ-

hydrogens, allowing for two possible McLafferty rearrangements.

Rearrangement on the pentyl side: Transfer of a γ-hydrogen from the pentyl chain leads to

the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation at

m/z 86.
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Rearrangement on the propyl side: Transfer of a γ-hydrogen from the propyl chain results in

the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at

m/z 58.

McLafferty Rearrangement Pathways

Rearrangement on Pentyl Side Rearrangement on Propyl Side

[CH₃(CH₂)₄COCH₂CH₂CH₃]⁺•
m/z 142

[C₄H₈O]⁺•
m/z 86

 - C₄H₈

[C₃H₆O]⁺•
m/z 58

 - C₃H₆

Click to download full resolution via product page

Caption: McLafferty rearrangements of the 4-nonanone molecular ion.

Logical Workflow for Fragmentation Analysis
The interpretation of the 4-nonanone mass spectrum follows a logical workflow that integrates

the primary fragmentation pathways to explain the observed ions.
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4-Nonanone
(C₉H₁₈O)
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(e.g., m/z 29, 41, 57, 71)

[C₃H₅O]⁺
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Caption: Logical workflow of 4-nonanone fragmentation.

Conclusion
The electron ionization mass spectrum of 4-nonanone is well-defined and readily interpretable.

The fragmentation is dominated by α-cleavage, leading to the formation of the base peak at

m/z 43, and McLafferty rearrangements, which produce significant ions at m/z 58 and m/z 86.

Understanding these fundamental fragmentation pathways is crucial for the structural

elucidation of 4-nonanone and related aliphatic ketones in various scientific and industrial

applications, including drug development and metabolic studies. The data and pathways
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presented in this guide provide a solid foundation for researchers working with this class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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